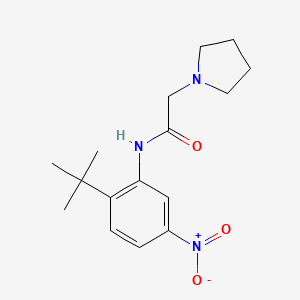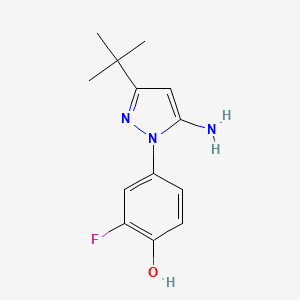![molecular formula C17H12BrN3S B15359200 6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)
6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole is a complex organic compound characterized by its unique structure, which includes a pyrrolo[2,3-d][1,3]thiazole core fused with a benzyl group and a bromopyridine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole typically involves multiple steps, starting with the construction of the pyrrolo[2,3-d][1,3]thiazole core. This can be achieved through cyclization reactions involving thiazole derivatives and appropriate halides
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
科学的研究の応用
Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules through various coupling reactions.
Industry: Its applications extend to the chemical industry, where it can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the biological system and the specific disease being targeted.
類似化合物との比較
4-Benzyl-3-(2-(6-bromopyridin-2-yl)acetyl)oxazolidin-2-one: This compound shares structural similarities but differs in the core heterocyclic ring system.
Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate:
Uniqueness: 6-Benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole stands out due to its unique combination of functional groups and heterocyclic structure, which provides it with distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
特性
分子式 |
C17H12BrN3S |
|---|---|
分子量 |
370.3 g/mol |
IUPAC名 |
6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C17H12BrN3S/c18-14-7-13(8-19-10-14)17-21-16-15(22-17)12(9-20-16)6-11-4-2-1-3-5-11/h1-5,7-10,20H,6H2 |
InChIキー |
VUZHDPQXWXGPFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CNC3=C2SC(=N3)C4=CC(=CN=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)

![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)


![3-Methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B15359209.png)

